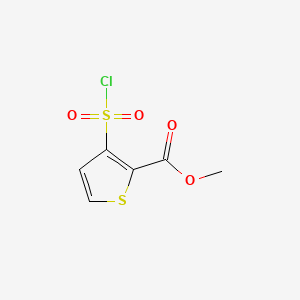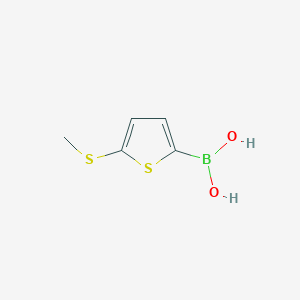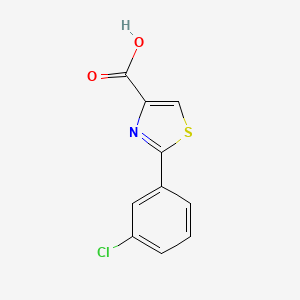
3-(氯磺酰基)噻吩-2-甲酸甲酯
概述
描述
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.67 g/mol. This compound is characterized by the presence of a thiophene ring, a chlorosulfonyl group, and a carboxylate ester group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate typically begins with thiophene-2-carboxylic acid or its derivatives.
Chlorosulfonylation Reaction: The thiophene ring undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced to the thiophene ring.
Esterification: The resulting compound is then esterified with methanol to produce Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Oxidation reactions can yield sulfonyl chlorides.
Sulfonic Acids: Reduction reactions can produce sulfonic acids.
Substitution Products: Nucleophilic substitution reactions can result in a variety of substitution products depending on the nucleophile used.
科学研究应用
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and thiophene derivatives.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic applications.
Industry: The compound is used in the production of materials, such as polymers and coatings, due to its reactive sulfonyl group.
作用机制
The mechanism by which Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate exerts its effects involves its reactivity with various functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a range of chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Methyl 3-(chlorosulfonyl)propanoate: This compound has a similar structure but lacks the thiophene ring.
Methyl 3-(chlorosulfonyl)benzoate: This compound features a benzene ring instead of a thiophene ring.
Uniqueness:
Thiophene Ring: The presence of the thiophene ring in Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate distinguishes it from similar compounds, providing unique chemical properties and reactivity.
属性
IUPAC Name |
methyl 3-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJBDAUWILEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886355 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-92-7 | |
| Record name | Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Carbomethoxy-3-thiophenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions that Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. What challenges arise during its production, specifically regarding the solvent used?
A1: The production of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate utilizes a significant amount of acetic acid as a solvent []. This presents a challenge as recovering and reusing the acetic acid from the effluent is difficult due to the presence of other components []. The research explored different methods to address this, finding that extraction, rather than azeotropic distillation, proved more effective for acetic acid recovery and reuse [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)


![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)



